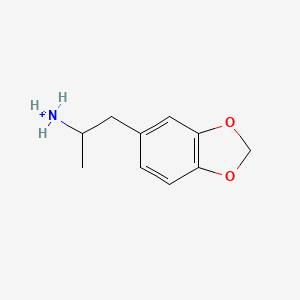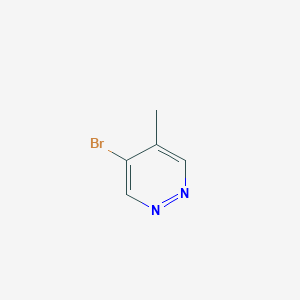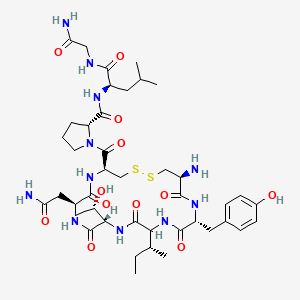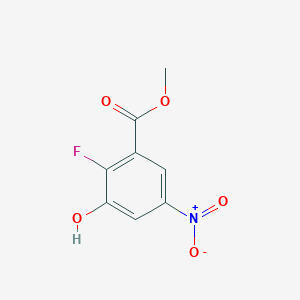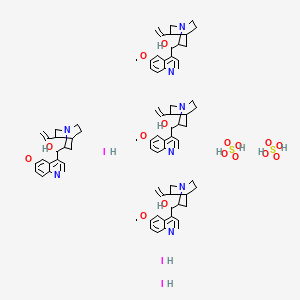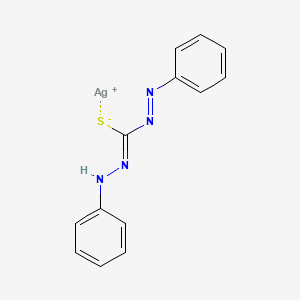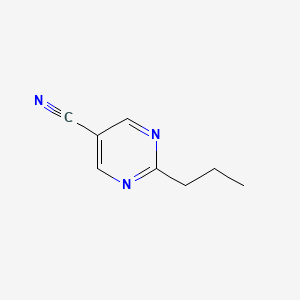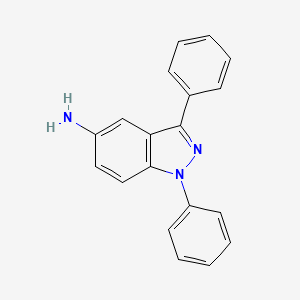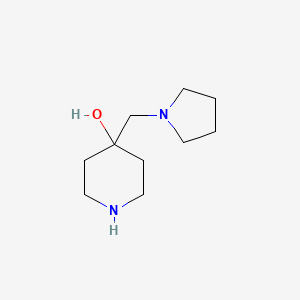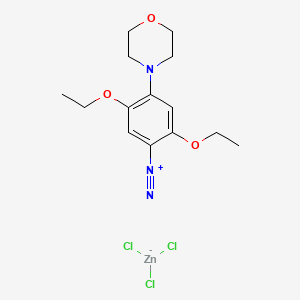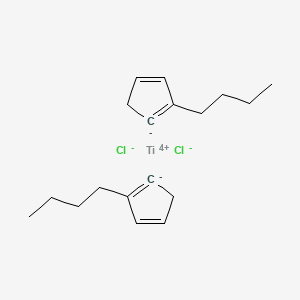
Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2)
Descripción general
Descripción
Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as TiCl4-BuCP and is used in a variety of research fields, including materials science, chemistry, and biochemistry. In
Aplicaciones Científicas De Investigación
Homogeneous Polymerization Catalysts
Organotitanium complexes like Titanium cyclopentadienyl (Cp) complexes are integral in homogeneous polymerization catalysis. Research demonstrates the critical role of the Cp ligand in bonding within these complexes, utilizing Titanium K-edge X-ray Absorption Spectroscopy (XAS) to probe metal-ligand covalency. This understanding is pivotal for designing efficient catalysts for polymer synthesis (George, Brant, & Solomon, 2005).
Electrochemical Oxidation for Water Treatment
The Magnéli phase titanium oxide (Ti4O7) anode material's potential application in the electrochemical oxidation of organic pollutants in water has been evaluated. This study systematically explored the kinetics, reaction mechanisms, and pathways, revealing over 90% total removal of tetracycline from water, indicating the material's efficiency and environmental benefit (Liang, Lin, Yan, & Huang, 2018).
Photocatalysis and Environmental Remediation
Titanium dioxide (TiO2) particles, synthesized through nonaqueous reactions between titanium(IV) chloride and alcohols, exhibit significant photocatalytic activity. This property is leveraged in environmental remediation, such as the photodecomposition of pollutants like salicylic acid, demonstrating the material's utility in cleaning water sources and reducing environmental pollutants (Abazovic, Čomor, Dramićanin, Jovanović, Ahrenkiel, & Nedeljković, 2006).
Electrodeposition and Alloy Formation
Research into the electrodeposition of titanium from TiCl4 in ionic liquids at room temperature explores innovative methods for titanium and titanium alloy production. This process is vital for developing new materials with enhanced properties for industrial applications (Mukhopadhyay, Aravinda, Borissov, & Freyland, 2005).
Catalyst Development for Ethylene Polymerization
Titanium complexes containing fluorine-modified phenoxy-imine chelate ligands have shown promise in catalyzing the living polymerization of ethylene. This research paves the way for the synthesis of high molecular weight polyethylenes with narrow polydispersities, highlighting the potential for advanced polymer production techniques (Mitani, Mohri, Yoshida, Saito, Ishii, Tsuru, Matsui, Furuyama, Nakano, Tanaka, Kojoh, Matsugi, Kashiwa, & Fujita, 2002).
Propiedades
IUPAC Name |
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZZARJVGMSTTA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703617 | |
| Record name | Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
CAS RN |
73364-20-2 | |
| Record name | Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



